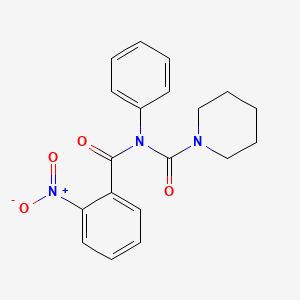![molecular formula C14H16N2O B3015241 [1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol CAS No. 1293138-42-7](/img/structure/B3015241.png)
[1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol” is a compound that has been identified in the context of antimalarial research . It is a derivative of 1-(pyridin-4-yl)pyrrolidin-2-one . The compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .
Synthesis Analysis
The synthesis of this compound involves the use of PRS ATP-site binders . The pyrrolidine ring, a key feature of this compound, can be constructed from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Analysis Techniques
Detection and Structural Characterization of Clusters with Ultrashort-Lived Electronically Excited States
A study employed femtosecond multiphoton ionization detected infrared (IR/fsMPI) spectroscopy to measure the vibrational fingerprint of a short-lived complex of 1-H-pyrrolo[3,2-h]quinoline:methanol. This method proved effective for structural analysis of precursors undergoing fast deactivation or photoreactions, highlighting its potential in studying the transient states of similar compounds (Nosenko et al., 2006).
Coordination Chemistry and Metal Complexes
Crystal Chemistry of Zinc Quinaldinate Complexes with Pyridine-Based Ligands
Research on the substitution of methanol in zinc quinaldinate complexes elucidated the structural integrity and coordination environment in novel heteroleptic complexes. This study underlines the importance of ligand design in coordination chemistry and its implications for material science and catalysis applications (Modec, 2018).
Photoluminescence and Sensing Applications
A New Totally Flat N(sp(2))C(sp(2))N(sp(2)) Pincer Palladacycle
The synthesis and photoluminescent properties of a novel flat pincer palladacycle derived from quinoline and pyridine derivatives were explored. The unique structural flatness and low fluorescence emission hint at potential applications in materials science, particularly in the development of new luminescent materials (Consorti et al., 2004).
Bioimaging and Sensing
Zinc(II) Ion Sensing in Aqueous Micellar Solution Using Modified Bipyridine-Based "Turn-On" Fluorescent Probes
This study presents the development of bipyridine-based constructs for selective sensing of Zn2+ ions in aqueous solution, overcoming the challenges of low water solubility through the use of micelles. The research has implications for bioimaging and environmental monitoring, demonstrating the versatility of quinoline derivatives in developing sensitive and selective chemical sensors (Pawar et al., 2016).
Wirkmechanismus
Target of Action
Compounds with a similar pyrrolidine structure have been reported to interact with various biological targets
Mode of Action
The mode of action of [1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol is currently unknown. The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a similar pyrrolidine structure have been reported to influence various biological activities
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and potentially improve the adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Zukünftige Richtungen
The future directions for “[1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol” involve further optimization of the chemical series to achieve sufficient on-target selectivity . The compound represents a promising starting point for the identification of novel antimalarial prophylactic agents that selectively target Plasmodium PRS .
Eigenschaften
IUPAC Name |
(1-quinolin-4-ylpyrrolidin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-10-11-4-3-9-16(11)14-7-8-15-13-6-2-1-5-12(13)14/h1-2,5-8,11,17H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZBIAVQMTZVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=NC3=CC=CC=C32)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3015161.png)
![5-((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B3015162.png)
![7-ethyl-8-methyl-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3015164.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B3015165.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)picolinamide](/img/structure/B3015167.png)



![(Z)-2-cyano-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B3015176.png)



![4-[(Z)-2-chloro-1,2-diphenylethenyl]phenol](/img/structure/B3015180.png)
